molecular formula C15H19IO3 B1327869 Ethyl 7-(2-iodophenyl)-7-oxoheptanoate CAS No. 898777-18-9

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate

Cat. No.: B1327869
CAS No.: 898777-18-9
M. Wt: 374.21 g/mol
InChI Key: NFXIKWKINJZTCJ-UHFFFAOYSA-N
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Description

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is an ester derivative featuring a 7-oxoheptanoate backbone substituted with a 2-iodophenyl group at the carbonyl position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-iodophenylacetic acid and ethyl 7-oxoheptanoate.

    Esterification: The 2-iodophenylacetic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 2-iodophenylacetate.

    Condensation Reaction: Ethyl 2-iodophenylacetate is then subjected to a condensation reaction with ethyl 7-oxoheptanoate in the presence of a base such as sodium ethoxide. This reaction forms this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of 2-iodophenylacetic acid and ethanol are reacted in industrial reactors with sulfuric acid as the catalyst.

    Continuous Condensation: The esterified product is continuously fed into a reactor where it undergoes condensation with ethyl 7-oxoheptanoate in the presence of sodium ethoxide.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate undergoes several types of chemical reactions:

    Substitution Reactions: The iodine atom in the 2-iodophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the 7-oxoheptanoate chain can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of ethyl 7-(2-iodophenyl)-7-oxoheptanoate are being explored for their antimicrobial potential, particularly against plant pathogenic microorganisms. The presence of the iodine atom enhances the reactivity of the compound, making it suitable for further modifications that can lead to potent antimicrobial agents.

Case Study: Synthesis and Testing
In a study focusing on the synthesis of new derivatives, compounds were tested against various microbial strains. The results demonstrated significant activity against specific pathogens, suggesting that modifications to the this compound structure could yield novel antimicrobial agents.

Role in Chemotherapy
The iodophenyl component of this compound has been investigated for its role in synthesizing phenoxazine derivatives. These derivatives are promising candidates in chemotherapy due to their potential anticancer properties. Structural modifications of the compound have led to phenoxazines with improved pharmacological profiles, including antioxidant and anti-inflammatory activities.

Case Study: Development of Phenoxazine Derivatives
Research has shown that by modifying the this compound framework, scientists can create phenoxazine derivatives that exhibit significant biological activity. These derivatives have been tested in vitro and in vivo, showing promise as lead structures for further drug development.

Environmental Chemistry

Green Chemistry Applications
The compound is being explored as an environmentally friendly reagent for various organic transformations. Its utility in clean synthesis processes aligns with current trends in green chemistry, where minimizing waste and utilizing less hazardous substances are prioritized.

Mechanism of Action

The mechanism of action of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems.

    Pathways Involved: It can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions.

Comparison with Similar Compounds

Structural Analogs with Varied Aryl Substituents

Ethyl 7-aryl-7-oxoheptanoate derivatives differ in the substituents on the phenyl ring, affecting molecular weight, polarity, and biological activity. Key examples include:

Compound Name Ar Substituent Molecular Formula Molecular Weight MS (ESI) m/z [M+H]+ LogP Safety Data (GHS)
Ethyl 7-(2-iodophenyl)-7-oxoheptanoate 2-iodophenyl C15H19IO3 374.22 Not available Not available Not available
Ethyl 7-(4-iodophenyl)-7-oxoheptanoate 4-iodophenyl C15H19IO3 374.22 Not available Not available Not available
Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate 3,5-dimethylphenyl C17H24O3 276.37 Not available Not available Not available
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate 4-chlorophenyl C15H19ClO3 282.76 Not available Not available H302 (Harmful if swallowed)
Ethyl 7-(4-biphenyl)-7-oxoheptanoate 4-biphenyl C21H24O3 324.41 Not available Not available H302, H315, H319, H335
  • Substituent Effects: Iodine vs. Chlorine: The larger atomic radius and stronger electron-withdrawing nature of iodine (vs. chlorine) may reduce solubility and increase lipophilicity (higher LogP). This could enhance membrane permeability in biological systems but also elevate toxicity risks . Ortho vs.

Positional Isomers: 2-Iodo vs. 4-Iodo Derivatives

Ethyl 7-(4-iodophenyl)-7-oxoheptanoate (CAS: Not provided; ) shares the same molecular formula as the target compound but differs in iodine placement. Key distinctions include:

  • Spectral Data: Para-substituted iodophenyl esters often exhibit simpler <sup>1</sup>H NMR splitting patterns due to reduced steric distortion compared to ortho isomers. For example, Ethyl 7-(4-biphenyl)-7-oxoheptanoate shows distinct aromatic proton signals at δ 7.85–7.82 ppm (doublet, J = 7.4 Hz) .
  • Synthetic Accessibility : Para-substituted derivatives are typically easier to synthesize due to fewer steric clashes during coupling reactions .

Functional Group Variations: Esters vs. Acids and Amides

  • Carboxylic Acid Derivatives: 7-(4-Iodophenyl)-7-oxoheptanoic acid (CAS: 49618-09-9) lacks the ethyl ester group, increasing polarity and reducing volatility. This derivative is more likely to participate in hydrogen bonding, affecting its pharmacokinetic profile .
  • Amides : N-(2-iodophenyl)benzamide () replaces the ester with an amide, enhancing stability against hydrolysis but reducing electrophilicity at the carbonyl carbon .

Biological Activity

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is a chemical compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H19IO3 and a molecular weight of approximately 374.21 g/mol. The compound features a heptanoate backbone with a ketone functional group at the seventh carbon and an ethyl ester group. The presence of the 2-iodophenyl substituent enhances its reactivity and potential for biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression through acetylation and deacetylation processes. HDAC inhibitors have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

  • HDAC Inhibition : this compound was evaluated for its HDAC inhibitory activity using various cancer cell lines. The compound demonstrated significant inhibition of HDAC activity, leading to increased acetylation of histones, which correlated with enhanced expression of tumor suppressor genes .
  • Cell Viability Assays : In assays measuring cell viability, the compound exhibited dose-dependent cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The IC50 values were determined to be within the micromolar range, indicating potent anti-cancer properties .

In Vivo Studies

Case studies involving animal models have shown that this compound can reduce tumor growth in xenograft models of human cancers. The compound was administered at varying doses, with results indicating a significant reduction in tumor size compared to control groups .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 7-(4-iodophenyl)-7-oxoheptanoateSimilar structure with different iodinated positionPotentially different biological activity profile
Ethyl 4-(bromophenyl)-4-oxobutanoateContains bromine instead of iodineDifferent halogen may influence reactivity
Methyl 3-(trifluoromethyl)phenylacetateFeatures trifluoromethyl groupUnique electronic properties due to fluorine

The iodinated phenyl configuration in this compound may enhance its reactivity and biological interactions compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, and what experimental parameters are critical for yield optimization?

  • Methodological Answer: A viable approach involves adapting methods for analogous 7-oxoheptanoate esters. For example, cycloheptanone derivatives can be oxidized using potassium persulfate in ethanol, followed by functionalization with iodophenyl groups via Friedel-Crafts acylation or palladium-catalyzed cross-coupling . Key parameters include:

  • Reaction Temperature: Maintain 0–5°C during iodophenyl group introduction to minimize side reactions.
  • Solvent Selection: Use anhydrous dichloromethane for acylation to enhance electrophilic reactivity.
  • Purification: Employ silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer:

  • ¹H NMR: Focus on diagnostic signals: the ester ethyl group (δ 1.22–1.40 ppm, triplet), ketone-proximal methylene protons (δ 2.45 ppm, triplet of triplets), and aromatic protons (δ 7.3–8.1 ppm, multiplet) .
  • IR Spectroscopy: Confirm ester (C=O stretch at ~1730 cm⁻¹) and ketone (C=O stretch at ~1710 cm⁻¹) functionalities.
  • Mass Spectrometry: Use high-resolution MS to verify the molecular ion peak (expected m/z ≈ 372.1 for C₁₅H₁₇IO₃) and iodine isotopic pattern .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer:

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation: Use fume hoods to avoid inhalation of vapors (H335 precaution) and minimize dust generation .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P273/P391 protocols) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?

  • Methodological Answer:

  • Cross-Validation: Compare experimental ¹H NMR shifts with computational predictions (e.g., DFT calculations) to identify conformational effects or solvent interactions.
  • Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., deiodinated derivatives) that may skew spectral data .
  • Crystallography: If single crystals are obtainable, X-ray diffraction can resolve ambiguities in molecular geometry .

Q. What strategies can be employed to optimize the regioselective introduction of the iodophenyl group in this compound synthesis?

  • Methodological Answer:

  • Directing Groups: Install a temporary ortho-directing group (e.g., -NO₂) on the phenyl ring before iodination, then reduce it post-reaction .
  • Catalytic Systems: Use Pd(OAc)₂ with ligands like XPhos to enhance selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura with 2-iodophenylboronic acid) .
  • Kinetic Control: Conduct reactions at low temperatures (−20°C) to favor kinetic products over thermodynamic mixtures .

Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer:

  • Experimental Setup: Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via:
  • HPLC: Quantify parent compound and hydrolysis products (e.g., 7-oxoheptanoic acid) at intervals (0, 24, 48 hrs).
  • Kinetic Modeling: Calculate rate constants (k) for ester hydrolysis using pseudo-first-order approximations .
  • Control Variables: Maintain ionic strength (0.1 M KCl) to minimize salt effects and use argon purging to exclude oxidative pathways .

Q. Data Contradiction Analysis

Q. How should conflicting solubility data for this compound in polar vs. nonpolar solvents be reconciled?

  • Methodological Answer:

  • Solvent Screening: Systematically test solubility in 10+ solvents (e.g., DMSO, THF, hexane) using gravimetric analysis.
  • Hansen Parameters: Calculate solubility parameters (δD, δP, δH) to identify mismatches between solute and solvent .
  • Temperature Dependence: Assess solubility at 25°C vs. 40°C; increased temperature may disrupt crystalline lattice forces .

Properties

IUPAC Name

ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXIKWKINJZTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645709
Record name Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-18-9
Record name Ethyl 2-iodo-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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